(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one
Description
This compound belongs to the thiazolidinone family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features a (5Z)-configured benzylidene group at position 5, derived from 4-hydroxy-3-methoxybenzaldehyde, and an imino group at position 4 (IUPAC name: (5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one; CAS: 443688-00-4) . The Z-configuration of the exocyclic double bond is critical for its stereochemical and electronic properties, influencing biological activity and molecular interactions. The 4-hydroxy-3-methoxyphenyl substituent may enhance bioavailability due to its polar functional groups, which can participate in hydrogen bonding .
Properties
Molecular Formula |
C11H10N2O3S |
|---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C11H10N2O3S/c1-16-8-4-6(2-3-7(8)14)5-9-10(12)13-11(15)17-9/h2-5,14H,1H3,(H2,12,13,15)/b9-5- |
InChI Key |
QXUJSIBXSHADES-UITAMQMPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=N)NC(=O)S2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=N)NC(=O)S2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Chemical Reactions
The compound undergoes four primary reaction types, driven by its electron-rich aromatic system and heterocyclic core:
| Reaction Type | Functional Group Involved | Key Characteristics |
|---|---|---|
| Oxidation | Phenolic hydroxyl | Generates quinone derivatives via radical intermediates |
| Reduction | Imino group | Converts imino to amine, altering electron distribution |
| Hydrolysis | Thiazolidinone ring | Ring-opening under acidic/basic conditions |
| Nucleophilic substitution | Methoxy group | Replaces methoxy with other nucleophiles (e.g., amines) |
Oxidation Reactions
-
Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or ceric ammonium nitrate.
-
Conditions : Acidic (e.g., H₂SO₄) or basic (e.g., NaOH) media at 60–80°C.
-
Products :
-
Primary : Quinone derivatives via hydroxyl group oxidation (e.g., 5-[(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methylidene]-4-imino-1,3-thiazolidin-2-one).
-
Byproducts : Water and CO₂ in complete oxidation scenarios.
-
Mechanism :
-
Deprotonation of the phenolic hydroxyl under basic conditions.
-
Single-electron transfer to oxidant, forming a phenoxyl radical.
-
Dimerization or further oxidation to quinone.
Reduction Reactions
-
Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
-
Conditions : Anhydrous tetrahydrofuran (THF) or ethanol at 0–25°C.
-
Products :
-
Primary : Amine derivative (5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-amino-1,3-thiazolidin-2-one.
-
Byproducts : Hydrogen gas (H₂) and borate/aluminate complexes.
-
Mechanism :
-
Hydride transfer from reductant to the imino carbon.
-
Protonation of the resulting intermediate to form the amine.
Hydrolysis
-
Conditions : Aqueous ethanol at reflux (70–90°C).
-
Products :
Mechanism :
-
Nucleophilic attack by water on the carbonyl carbon of the thiazolidinone ring.
-
Ring-opening followed by decarboxylation or desulfurization .
Nucleophilic Substitution
-
Reagents : Amines (e.g., aniline), thiols (e.g., benzyl mercaptan).
-
Conditions : Polar aprotic solvents (e.g., DMF) with K₂CO₃ at 80–100°C.
-
Products :
-
Methoxy substitution : e.g., (5Z)-5-[(4-hydroxy-3-(phenylamino)phenyl)methylidene]-4-imino-1,3-thiazolidin-2-one.
-
Mechanism :
-
Deprotonation of the nucleophile by base.
-
SN2 displacement of the methoxy group.
Comparative Reactivity Analysis
The compound’s reactivity is distinct compared to structurally analogous thiazolidinones due to its methoxy and hydroxyl substituents:
| Compound | Key Substituents | Oxidation Sensitivity | Reduction Yield |
|---|---|---|---|
| Target compound | 4-hydroxy-3-methoxy | High (E = +0.85 V) | 78–82% |
| 5-(4-Nitrobenzylidene)-2-thioxo-thiazolidinone | 4-nitro | Moderate (E = +0.62 V) | 65% |
| 5-Benzylidene-thiazolidinone | Unsubstituted phenyl | Low (E = +0.45 V) | 55% |
Data source : Electrochemical and synthetic yield comparisons from controlled studies .
Mechanistic Pathways and Spectroscopic Evidence
-
Oxidation : IR spectroscopy shows loss of O–H stretch (3400 cm⁻¹) and emergence of C=O (1680 cm⁻¹).
-
Reduction : ¹H NMR confirms amine formation (δ 2.5 ppm for –NH₂).
-
Hydrolysis : Mass spectrometry identifies fragments consistent with thiourea (m/z 76) .
Research Implications
The compound’s reactivity profile supports its use in:
Scientific Research Applications
(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one is a compound with a thiazolidinone core, investigated for its diverse biological activities, making it a subject of interest in medicinal chemistry.
Scientific Research Applications
(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one has applications in chemistry, biology, and medicine. It can be employed as a building block for synthesizing complex molecules, explored as an enzyme inhibitor, a probe for studying biological pathways, and for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Activities
This compound belongs to the thiazolidine family and exhibits diverse biological activities. Research indicates that thiazolidine derivatives possess significant antioxidant properties and can scavenge free radicals and inhibit oxidative stress, which is crucial in cancer prevention.
Anticancer Properties
In vitro studies reveal that this compound has cytotoxic effects against various cancer cell lines. For example, it has demonstrated potent anticancer activity against K562 cells, with IC50 values ranging from 8.5 μM to 14.9 μM, when compared to standard treatments like cisplatin. The mechanism of action includes the induction of apoptosis in cancer cells through intrinsic and extrinsic pathways. It has also been noted as a xanthine oxidase inhibitor, which is significant in managing hyperuricemia, exhibiting an IC50 value of approximately 3.56 μmol/L, making it more potent than allopurinol.
Chemical Reactions
(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one can undergo reactions such as oxidation, reduction, and substitution.
- Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
- Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles such as amines or thiols in the presence of a catalyst or under basic conditions.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby modulating the enzyme’s function. Additionally, it may affect cellular pathways by altering the expression or activity of key proteins involved in signaling cascades.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives are structurally diverse, with variations in substituents on the benzylidene ring, the thiazolidinone core, and additional functional groups. Below is a detailed comparison:
Structural Variations and Substituent Effects
Structure-Activity Relationships (SAR)
- Electron-Donating Groups (e.g., methoxy, hydroxy) : Enhance solubility and hydrogen-bonding capacity, improving bioavailability .
- Electron-Withdrawing Groups (e.g., Cl, nitro) : Increase electrophilicity, enhancing interactions with biological targets like enzymes .
- Extended π-Systems (e.g., thiophene) : Shift UV-Vis absorption to longer wavelengths and enable fluorescence, useful in optoelectronic applications .
Biological Activity
The compound (5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one is a member of the thiazolidine family, known for its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and potential therapeutic applications, drawing on various research findings.
Synthesis of the Compound
The synthesis of thiazolidine derivatives typically involves the condensation of thiazolidine-2,4-diones with aldehydes or ketones. The specific compound can be synthesized through the following general reaction:
- Condensation Reaction : Reacting 4-hydroxy-3-methoxybenzaldehyde with thiazolidine-2,4-dione under acidic conditions.
- Characterization : The resulting product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Antioxidant and Anticancer Properties
Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals and inhibit oxidative stress, which is crucial in cancer prevention.
- Cytotoxicity Studies : In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, IC50 values were recorded in the range of 8.5 μM to 14.9 μM against K562 cells, indicating potent anticancer activity compared to standard treatments like cisplatin .
The mechanism by which (5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one exerts its biological effects includes:
- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways .
- Xanthine Oxidase Inhibition : It has been noted for its role as a xanthine oxidase inhibitor, which is significant in managing hyperuricemia. The compound exhibits an IC50 value of approximately 3.56 μmol/L, making it more potent than allopurinol .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of the (4-hydroxy-3-methoxyphenyl) moiety is critical for enhancing the biological activity of thiazolidine derivatives. Variations in substituents on the thiazolidine ring can significantly influence their potency and selectivity towards specific biological targets .
Study 1: Anticancer Activity
A recent study evaluated a series of thiazolidine derivatives, including our compound of interest, against several cancer cell lines such as HeLa and MDA-MB-361. The results indicated that compounds with similar structural features exhibited selective cytotoxicity with lower IC50 values compared to conventional chemotherapeutics .
Study 2: Xanthine Oxidase Inhibition
Another investigation focused on the inhibitory effects of various thiazolidine derivatives on xanthine oxidase activity. The study concluded that modifications at specific positions on the thiazolidine ring could enhance inhibitory potency, making these compounds viable candidates for treating conditions like gout .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one?
- Methodological Answer : The compound is typically synthesized via a Schiff base intermediate. A common approach involves condensation of 4-hydroxy-3-methoxybenzaldehyde with a thiazolidinone precursor (e.g., 4-imino-1,3-thiazolidin-2-one) under acidic conditions. Cyclization is facilitated by reagents like K₂CO₃ in aqueous media, followed by recrystallization (e.g., ethyl acetate) to isolate the product .
- Table 1 : Representative Synthesis Conditions
| Precursor | Catalyst/Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 4-Hydroxy-3-methoxybenzaldehyde + 4-imino-thiazolidinone | K₂CO₃/H₂O | 24 h | ~60% |
Q. How is spectroscopic characterization performed for this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹).
- NMR : ¹H NMR confirms substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ ~6.5–7.5 ppm). ¹³C NMR resolves carbonyl (C=O, ~170 ppm) and imino (C=N, ~150 ppm) carbons.
- UV-Vis : Assesses π→π* transitions in the conjugated system (~300–400 nm) .
Q. What initial biological screening assays are used to evaluate its activity?
- Methodological Answer :
- Antimicrobial : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., E. coli, C. albicans).
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ determination).
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .
Q. What crystallographic methods confirm its molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL ( ) resolves bond lengths, angles, and stereochemistry. Key parameters include:
- R-factor : < 0.05 for high-resolution data.
- Hydrogen bonding : Intermolecular interactions (e.g., O–H⋯S, C–H⋯π) stabilize crystal packing .
Q. How does pH influence its reactivity during synthesis?
- Methodological Answer : Acidic conditions (pH ~3–5) favor Schiff base formation, while neutral/alkaline conditions (pH ~7–9) promote cyclization. Adjusting pH with HCl or K₂CO₃ optimizes yield and purity .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) enhance understanding of its electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and non-linear optical properties. Basis sets like B3LYP/6-311++G(d,p) predict spectroscopic data (e.g., NMR shifts within ±5 ppm of experimental values) .
Q. How are data contradictions resolved when varying substituents affect reaction yields?
- Methodological Answer :
- Steric/Electronic Analysis : Bulky substituents (e.g., -I, -NO₂) may hinder cyclization, reducing yields.
- Optimization : Design of Experiments (DoE) evaluates factors like temperature, solvent polarity, and catalyst loading. For example, DMF improves solubility of hydrophobic intermediates .
Q. What advanced crystallographic techniques analyze intermolecular interactions?
- Methodological Answer : Hirshfeld surface analysis quantifies contact contributions (e.g., H⋯H, O⋯H). Graph-set notation (e.g., R₂²(7) motifs) classifies hydrogen-bonding networks. Software like CrystalExplorer visualizes these interactions .
Q. How are structure-activity relationships (SAR) studied for its biological activity?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the benzylidene or thiazolidinone positions.
- Activity Trends : Table 2 shows substituent effects on antifungal IC₅₀:
| Substituent | IC₅₀ (μg/mL) | Reference |
|---|---|---|
| -OCH₃ | 12.5 | |
| -Cl | 8.2 |
- Docking Studies : AutoDock Vina predicts binding modes to targets like hemoglobin subunits .
Q. What mechanistic studies elucidate its enzyme inhibition?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
